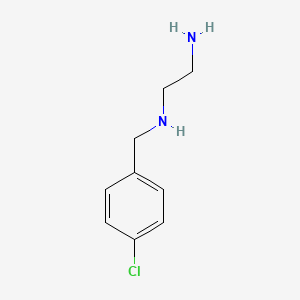

N-(4-chlorobenzyl)ethane-1,2-diamine

Description

Significance of Ethane-1,2-Diamine Scaffolds in Organic Synthesis and Coordination Chemistry

The ethane-1,2-diamine moiety is a cornerstone in both organic synthesis and coordination chemistry due to its unique structural and electronic features. In organic synthesis, it serves as a versatile precursor for the creation of more complex molecules. The two primary amine groups can readily participate in a wide range of chemical reactions, including alkylation, acylation, and condensation reactions, leading to the formation of a diverse array of acyclic and heterocyclic compounds.

In the realm of coordination chemistry, ethane-1,2-diamine is a classic example of a bidentate ligand, meaning it can bind to a central metal atom through its two nitrogen donor atoms. This chelation results in the formation of a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the stability of the resulting metal complex. This property has made ethane-1,2-diamine and its derivatives indispensable in the design and synthesis of a vast number of coordination compounds with applications ranging from catalysis to materials science.

Research Context of N-(4-chlorobenzyl)ethane-1,2-diamine Analogues and Derivatives

The research surrounding N-(4-chlorobenzyl)ethane-1,2-diamine and its analogues is primarily focused on the synthesis of new ligands and the investigation of their coordination behavior with various metal ions, as well as the biological activities of the resulting complexes. The introduction of a substituted benzyl (B1604629) group, such as the 4-chlorobenzyl moiety, allows for the fine-tuning of the ligand's properties. The electronic nature of the substituent on the benzene (B151609) ring can influence the basicity of the nitrogen atoms, which in turn affects the stability and reactivity of the metal complexes formed.

Detailed research findings have been reported on compounds closely related to N-(4-chlorobenzyl)ethane-1,2-diamine. For instance, the synthesis and structural characterization of (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine have been described. asianpubs.orgresearchgate.net This Schiff base, derived from the condensation of 4-chlorobenzaldehyde (B46862) and ethane-1,2-diamine, provides a platform for further chemical modifications and the synthesis of metal complexes.

Furthermore, studies on the coordination chemistry of N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine with zinc(II) have revealed the formation of tetrahedral complexes. nih.gov In these complexes, the diamine acts as a bidentate ligand, coordinating to the zinc center through its two nitrogen atoms. The resulting complexes exhibit interesting structural features, including intermolecular hydrogen bonding.

The biological potential of N-substituted ethane-1,2-diamine derivatives has also been a subject of investigation. For example, a series of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, including a 5-chloro substituted analogue, have been synthesized and screened for their antimicrobial activity. researchgate.net These studies highlight the potential for developing new therapeutic agents based on the ethane-1,2-diamine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSJZAMDSIIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Chlorobenzyl Ethane 1,2 Diamine and Its Analogues

Direct Synthesis Approaches to N-(4-chlorobenzyl)ethane-1,2-diamine

The direct formation of the C-N bond to yield N-(4-chlorobenzyl)ethane-1,2-diamine can be accomplished through established synthetic protocols such as reductive amination and alkylation strategies. These methods offer a straightforward route to the target molecule from readily available precursors.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary and secondary amines. This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

While a specific protocol for the reductive amination of a nitrile precursor to directly yield N-(4-chlorobenzyl)ethane-1,2-diamine is not extensively documented in the reviewed literature, the general principles of reductive amination can be applied. A more common approach involves the reaction of an aldehyde with an amine. In this context, N-(4-chlorobenzyl)ethane-1,2-diamine can be synthesized via the reductive amination of 4-chlorobenzaldehyde (B46862) with ethane-1,2-diamine. The reaction typically involves the use of a suitable reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent and reaction conditions, such as solvent and temperature, can influence the reaction's efficiency and selectivity, minimizing the formation of side products like the bis-alkylated product, N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine.

Alkylation and Arylation Strategies for Primary Amine Functionalization

The direct alkylation of ethane-1,2-diamine with a suitable 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride, presents another viable synthetic route. This nucleophilic substitution reaction involves the attack of the primary amine group of ethane-1,2-diamine on the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

A significant challenge in this approach is controlling the degree of alkylation. Ethane-1,2-diamine possesses two primary amine groups of similar reactivity, which can lead to a mixture of mono- and di-substituted products. To favor the formation of the desired mono-substituted product, N-(4-chlorobenzyl)ethane-1,2-diamine, reaction conditions must be carefully controlled. This can be achieved by using a large excess of the diamine relative to the alkylating agent, which statistically favors mono-alkylation. Other strategies may include the use of protecting groups to temporarily block one of the amine functionalities, followed by deprotection after the alkylation step. The choice of solvent and the presence of a base to neutralize the hydrogen halide formed during the reaction are also crucial parameters.

Synthesis of Schiff Base Derivatives Incorporating Ethane-1,2-Diamine Backbones

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are commonly formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The synthesis of Schiff base derivatives of ethane-1,2-diamine is a well-established field, with numerous protocols available.

Condensation Reactions with Substituted Aldehydes and Ketones

The reaction of ethane-1,2-diamine with substituted aromatic aldehydes and ketones, such as 4-chlorobenzaldehyde and 4-chloroacetophenone, readily yields the corresponding Schiff base derivatives. sdiarticle4.comresearchgate.netjournalajacr.com Typically, these reactions are carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727). sdiarticle4.com The stoichiometry of the reactants is a key factor in determining the final product. A 1:2 molar ratio of ethane-1,2-diamine to the carbonyl compound leads to the formation of the N,N'-bis-substituted Schiff base.

For instance, the condensation of one equivalent of ethane-1,2-diamine with two equivalents of 4-chlorobenzaldehyde in refluxing ethanol yields N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine. sdiarticle4.comresearchgate.netjournalajacr.comasianpubs.orgasianpubs.orgresearchgate.netsemanticscholar.org Similarly, using 4-chloroacetophenone would result in the corresponding ketimine derivative. These reactions often proceed in high yields and the products can be easily isolated by filtration upon cooling the reaction mixture. sdiarticle4.comasianpubs.org

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethane-1,2-diamine, 4-chlorobenzaldehyde | Ethanol | Reflux, 4 hours | Not specified | sdiarticle4.com |

| Ethane-1,2-diamine, 4-chlorobenzaldehyde | Ethanol | Reflux, 1 hour | 89.2% | asianpubs.org |

Green Chemistry Protocols for Efficient Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For the synthesis of Schiff bases, several green chemistry protocols have been reported, focusing on the use of safer solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

One of the most prominent green solvents is water. The synthesis of Schiff bases in an aqueous medium has been shown to be highly efficient, often providing higher yields and shorter reaction times compared to conventional methods using organic solvents. tandfonline.com This approach avoids the use of toxic and volatile organic solvents and simplifies the work-up procedure, as the product often precipitates from the aqueous solution and can be isolated by simple filtration. tandfonline.com Catalyst-free condensation reactions in water have been successfully employed for the synthesis of various Schiff bases. tandfonline.com

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of Schiff bases. ijacskros.com This method often leads to a dramatic reduction in reaction times and an increase in product yields. Solvent-free or solid-state reactions, sometimes facilitated by grinding the reactants together, also represent an eco-friendly alternative to traditional solution-phase synthesis. ijacskros.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Aqueous medium synthesis | Water as solvent, often catalyst-free | Environmentally benign, high yields, simple work-up | tandfonline.com |

| Microwave-assisted synthesis | Use of microwave irradiation | Reduced reaction times, increased yields | ijacskros.com |

| Ultrasonic irradiation | Use of ultrasound in aqueous medium | Excellent yields, short reaction times, environmentally benign | researchgate.net |

| Catalyst-free conditions | Reactions proceed without the need for an acid or base catalyst | Simplified procedure, avoids catalyst-related waste | nih.govresearchgate.net |

Multi-Step Synthesis of Complex Hybrid Structures

The N-(4-chlorobenzyl)ethane-1,2-diamine moiety can serve as a versatile building block in the multi-step synthesis of more complex molecular structures, such as macrocycles and coordination complexes. The presence of both primary and secondary amine functionalities allows for further reactions to construct larger and more intricate architectures.

For example, the remaining primary amine group of N-(4-chlorobenzyl)ethane-1,2-diamine can be reacted with other difunctional molecules to form macrocyclic structures. The synthesis of such macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov The N-(4-chlorobenzyl) group can influence the conformational properties and the coordination behavior of the resulting macrocycle. While specific examples detailing the use of N-(4-chlorobenzyl)ethane-1,2-diamine in macrocycle synthesis are not prevalent in the searched literature, the general principles of macrocyclization using diamine precursors are well-established. nih.govnih.gov

Furthermore, the diamine functionality of N-(4-chlorobenzyl)ethane-1,2-diamine and its Schiff base derivatives makes them excellent ligands for the formation of metal complexes. hspublishing.org The nitrogen atoms can coordinate to a variety of metal ions, leading to the formation of coordination compounds with diverse geometries and properties. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. hspublishing.org

Telescoped Synthetic Strategies for Vicinal Diamines

A prominent telescoped strategy for the synthesis of N-substituted vicinal diamines is the reductive amination of an aldehyde with a diamine. In the case of N-(4-chlorobenzyl)ethane-1,2-diamine, this would involve the reaction of 4-chlorobenzaldehyde with an excess of ethylenediamine (B42938). The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

The choice of reducing agent is critical for the success of this one-pot reaction. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the imine in the presence of the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol or ethanol.

A representative one-pot procedure for the synthesis of N-(4-chlorobenzyl)ethane-1,2-diamine via reductive amination is outlined below:

| Step | Reagents and Conditions | Purpose |

| 1 | 4-chlorobenzaldehyde, Ethylenediamine (excess), Methanol | Formation of the imine intermediate. The excess ethylenediamine drives the equilibrium towards imine formation. |

| 2 | Sodium Borohydride (NaBH₄), added portion-wise at 0 °C | In situ reduction of the imine to the corresponding secondary amine. The temperature is kept low to control the reaction rate and prevent side reactions. |

| 3 | Aqueous work-up | Quenching of the reaction and isolation of the product. |

Integration into Heterocyclic Systems (e.g., imidazoline (B1206853), benzimidazole (B57391), pyrrole (B145914) scaffolds)

The vicinal diamine moiety of N-(4-chlorobenzyl)ethane-1,2-diamine serves as a versatile building block for the synthesis of various nitrogen-containing heterocyclic systems.

Imidazoline Scaffolds: Imidazolines can be readily synthesized from the reaction of N-(4-chlorobenzyl)ethane-1,2-diamine with aldehydes. The reaction involves the condensation of the diamine with an aldehyde, typically in the presence of an oxidizing agent, to form the five-membered imidazoline ring. For example, reaction with a second equivalent of 4-chlorobenzaldehyde would yield a 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

Benzimidazole Scaffolds: Benzimidazoles can be prepared by the condensation of N-(4-chlorobenzyl)ethane-1,2-diamine with ortho-phenylenediamines and an aldehyde. This three-component reaction, often catalyzed by an acid, leads to the formation of the benzimidazole ring system. The 4-chlorobenzyl group would be retained as a substituent on one of the nitrogen atoms of the resulting benzimidazole.

Pyrrole Scaffolds: The integration of N-(4-chlorobenzyl)ethane-1,2-diamine into a pyrrole scaffold can be achieved through the Paal-Knorr synthesis . This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, N-(4-chlorobenzyl)ethane-1,2-diamine would act as the amine component. The reaction with a 1,4-diketone, such as 2,5-hexanedione, would lead to the formation of a substituted N-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1-(4-chlorophenyl)methanamine. The reaction is typically carried out under acidic conditions and with heating. researchgate.netwikipedia.orgorganic-chemistry.org

The general scheme for the Paal-Knorr synthesis of a pyrrole using an N-substituted ethylenediamine is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| N-substituted ethylenediamine | 1,4-Dicarbonyl compound | Acid catalyst (e.g., acetic acid), Heat | N-(2-(pyrrol-1-yl)ethyl) substituted amine |

Isotopic Labeling Techniques for Mechanistic Elucidation in Synthesis

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium), chemists can track the fate of specific atoms throughout a reaction and gain insights into bond-breaking and bond-forming steps. chem-station.comacs.org

In the context of the synthesis of N-(4-chlorobenzyl)ethane-1,2-diamine via reductive amination, deuterium (B1214612) labeling can be used to probe the mechanism of the reduction step. For instance, by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), the source of the hydrogen atom added to the imine carbon can be determined.

A deuterium-labeling experiment to study the reductive amination mechanism could be designed as follows:

| Experiment | Reagents | Expected Outcome if Hydride is Transferred from Reducing Agent |

| Control | 4-chlorobenzaldehyde, Ethylenediamine, NaBH₄ | N-(4-chlorobenzyl)ethane-1,2-diamine |

| Isotopic Labeling | 4-chlorobenzaldehyde, Ethylenediamine, NaBD₄ | N-(4-chlorobenzyl-α-d)-ethane-1,2-diamine |

Analysis of the product by mass spectrometry or NMR spectroscopy would reveal the position of the deuterium atom. The observation of deuterium at the benzylic position would provide strong evidence for a direct hydride transfer from the borohydride reagent to the imine carbon. researchgate.net

Furthermore, the kinetic isotope effect (KIE) can be studied by comparing the rate of the reaction with the deuterated and non-deuterated reactants. wikipedia.org A significant difference in reaction rates would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Optimization of Reaction Conditions and Strategies for Yield Reproducibility

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the reproducibility of the synthesis of N-(4-chlorobenzyl)ethane-1,2-diamine. Key parameters that can be varied include the choice of catalyst, solvent, temperature, and reaction time.

In the case of reductive amination, the choice of catalyst can significantly impact the reaction efficiency. While sodium borohydride is a common and effective reducing agent, other catalytic systems, such as transition metal catalysts (e.g., palladium on carbon with H₂ gas), can also be employed. ontosight.ai

The following table summarizes the potential effects of various reaction parameters on the synthesis of N-substituted ethylenediamines and serves as a guide for optimization studies.

| Parameter | Variation | Potential Effect on Yield and Reproducibility |

| Catalyst | NaBH₄ vs. Pd/C, H₂ | Different catalysts can offer varying levels of selectivity and reactivity. The choice may depend on the substrate's functional group tolerance. |

| Solvent | Methanol, Ethanol, Dichloromethane | Solvent polarity can influence the solubility of reactants and intermediates, affecting reaction rates. |

| Temperature | 0 °C to Reflux | Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. Lower temperatures can improve selectivity. |

| Reactant Ratio | Excess of Ethylenediamine | Using an excess of the diamine can shift the equilibrium towards the formation of the desired mono-substituted product and minimize the formation of the di-substituted byproduct. |

Systematic variation of these parameters, often using a design of experiments (DoE) approach, can lead to the identification of the optimal conditions for the synthesis of N-(4-chlorobenzyl)ethane-1,2-diamine with high yield and reproducibility.

Advanced Characterization and Structural Elucidation of Ethane 1,2 Diamine Derivatives

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental to determining the precise molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be required for a comprehensive analysis of N-(4-chlorobenzyl)ethane-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For N-(4-chlorobenzyl)ethane-1,2-diamine, ¹H-NMR, ¹³C-NMR, and various 2D NMR techniques would provide a detailed map of the molecule's carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-chlorobenzyl group, the benzylic protons, and the protons of the ethylenediamine (B42938) backbone. The aromatic protons would likely appear as two doublets in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂ adjacent to the phenyl ring) would likely present as a singlet around δ 3.7-3.9 ppm. The two methylene (B1212753) groups of the ethylenediamine moiety would be expected to show complex multiplets in the δ 2.7-3.0 ppm region due to coupling with each other and the amine protons. The amine protons (NH and NH₂) would likely appear as broad singlets, the chemical shifts of which would be dependent on solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H-NMR data. The aromatic carbons of the 4-chlorobenzyl group would be expected to show four distinct signals in the aromatic region (δ 128-140 ppm). The benzylic carbon would likely resonate around δ 54-56 ppm. The two methylene carbons of the ethylenediamine backbone would be expected to appear in the δ 40-50 ppm range.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons on adjacent carbons, for instance, within the ethylenediamine chain. HSQC (Heteronuclear Single Quantum Coherence) would be employed to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-chlorobenzyl)ethane-1,2-diamine

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to Cl) | 7.35 (d) | 129.0 |

| Aromatic CH (meta to Cl) | 7.28 (d) | 130.5 |

| Aromatic C-Cl | - | 132.5 |

| Aromatic C-CH₂ | - | 138.0 |

| Benzyl (B1604629) CH₂ | 3.80 (s) | 54.0 |

| Ethylene (B1197577) CH₂ (adjacent to NH) | 2.85 (t) | 48.0 |

| Ethylene CH₂ (adjacent to NH₂) | 2.75 (t) | 41.5 |

| NH / NH₂ | Variable (broad s) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of N-(4-chlorobenzyl)ethane-1,2-diamine would be expected to exhibit characteristic absorption bands for N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C=C stretching.

Key expected vibrational frequencies include N-H stretching vibrations in the range of 3300-3500 cm⁻¹, characteristic of primary and secondary amines. C-H stretching vibrations from the aromatic ring and the aliphatic backbone would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range, and the C-Cl stretching vibration would be expected to appear in the lower frequency region of 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for N-(4-chlorobenzyl)ethane-1,2-diamine

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1000-1250 | Stretching |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(4-chlorobenzyl)ethane-1,2-diamine, techniques like Electrospray Ionization (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ peak, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the characteristic cleavage of the benzylic C-N bond, leading to a major fragment ion corresponding to the 4-chlorobenzyl cation. Other fragments would arise from the cleavage of the ethylenediamine chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of N-(4-chlorobenzyl)ethane-1,2-diamine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the chlorophenyl group. The primary absorption maximum (λmax) would likely be observed in the range of 220-230 nm, with a shoulder or a weaker band around 260-270 nm.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While spectroscopic techniques provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis

To date, a single crystal X-ray diffraction study for N-(4-chlorobenzyl)ethane-1,2-diamine has not been reported in the publicly available literature. Such a study would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine groups, which govern the crystal packing. A related structure, a zinc complex of N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine, has been analyzed, providing some insight into the potential coordination chemistry of this ligand. nih.gov However, the crystal structure of the free diamine is essential for a complete understanding of its solid-state properties.

Analysis of Conformational Preferences and Crystal Packing Principles

The three-dimensional arrangement of molecules in the solid state, dictated by conformational preferences and intermolecular forces, is fundamental to understanding their physical and chemical properties. For derivatives of ethane-1,2-diamine, X-ray crystallography reveals key structural motifs.

The ethane-1,2-diamine backbone typically adopts a trans or gauche conformation. In many crystal structures of related compounds, such as N,N′-disubstituted diamines, the molecule lies across a crystallographic inversion center, forcing the central C-C bond into an all-trans conformation. nih.gov This extended conformation is a common feature. For instance, in the structure of N,N′-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine, the molecule is centrosymmetric, and the planar aromatic units extend in opposite directions from the dimethylene bridge. nih.gov Similarly, Schiff base derivatives like (2E,3E)-N1,N2-Bis(4-chlorobenzylidene)ethane-1,2-diamine adopt an E configuration about the central C=N bonds. asianpubs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the elemental composition of the product matches the theoretical values calculated from its molecular formula. This confirmation is essential for establishing the purity and identity of the target molecule before further characterization.

For derivatives of N-(4-chlorobenzyl)ethane-1,2-diamine and their metal complexes, elemental analysis provides definitive proof of their composition. The close agreement between the calculated and experimentally found percentages validates the successful synthesis and stoichiometry of the compounds.

Below is a table presenting representative elemental analysis data for compounds derived from or related to N-substituted ethane-1,2-diamines.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| (2E,3E)-N1,N2-Bis(4-chlorobenzylidene)ethane-1,2-diamine | C₁₆H₁₄Cl₂N₂ | C | 62.97 | 62.85 | asianpubs.org |

| H | 4.62 | 4.56 | |||

| N | 9.18 | 9.11 | |||

| [PtCl₂(N-benzylethylenediamine)] | C₉H₁₄Cl₂N₂Pt | C | 25.97 | 25.76 | researchgate.net |

| H | 3.39 | 3.43 | |||

| N | 6.73 | 6.91 |

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, revealing information about their ability to donate or accept electrons. The N-(4-chlorobenzyl)ethane-1,2-diamine ligand itself is generally electrochemically inactive within typical potential windows. However, when it is modified to form a Schiff base or coordinated to a redox-active metal center, the resulting complex can exhibit distinct electrochemical behavior.

The voltammetric response of such complexes is primarily associated with the change in the oxidation state of the central metal ion (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ or Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺). scispace.com CV scans can determine the reversibility of these redox processes. A reversible one-electron process is typically characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59 mV and a peak current ratio (ipa/ipc) close to unity. scispace.com

For example, studies on manganese(III) complexes with Schiff-base ligands derived from diamines show a quasi-reversible reduction process corresponding to the Mn(III)–Mn(II) couple. researchgate.net Similarly, ferrocenyl imine complexes exhibit a robust, reversible redox wave attributed to the Fe²⁺/Fe³⁺ couple. scispace.com The specific potential at which these processes occur is influenced by the coordination environment provided by the ligand, including the electronic effects of substituents like the 4-chlorobenzyl group.

The table below summarizes representative electrochemical data for related metal complexes.

| Complex Type | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Process Nature | Reference |

|---|---|---|---|---|---|---|

| Ferrocenyl Imine | Fe²⁺/Fe³⁺ | 0.820 | 0.758 | 62 | Reversible | scispace.com |

| Binuclear Manganese(III) Schiff Base | Mn(III)/Mn(II) | - | - | - | Quasi-reversible | researchgate.net |

Molar Conductance Studies for Determination of Electrolytic Nature in Solution

Molar conductance (ΛM) measurements are a straightforward and effective method for determining whether a compound behaves as an electrolyte in solution. This technique measures the conductivity of a solution of the compound at a known concentration (typically 10⁻³ M) in a suitable solvent, often dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). sjpas.comsemanticscholar.org

The magnitude of the molar conductance value indicates the degree of ionization.

Non-electrolytes , where the compound does not dissociate into ions, exhibit very low ΛM values, typically in the range of 0-20 S·cm²·mol⁻¹. This suggests that any anions present are coordinated directly to the metal center within the coordination sphere. researchgate.netmocedes.org

1:1 electrolytes , which dissociate into two ions, show intermediate values (e.g., 60-110 S·cm²·mol⁻¹ in DMF). researchgate.net

1:2 electrolytes dissociate into three ions and have higher ΛM values (e.g., 120-180 S·cm²·mol⁻¹ in DMF), indicating that two counter-ions are outside the coordination sphere. nih.govekb.eg

1:3 electrolytes produce four ions and exhibit even higher conductivity values. nih.gov

This analysis is particularly valuable for studying metal complexes of ligands like N-(4-chlorobenzyl)ethane-1,2-diamine, as it helps to elucidate their coordination formula and determine whether counter-ions are bound to the metal or are free in solution.

The following table provides typical molar conductance values and their interpretation for complexes with related ligands.

| Complex Type | Solvent | ΛM (S·cm²·mol⁻¹) | Electrolytic Nature | Reference |

|---|---|---|---|---|

| Co(II) Complex | DMF | 15.3 | Non-electrolyte | researchgate.net |

| Ni(II) Complex | DMF | 70 | 1:1 electrolyte | researchgate.net |

| Fe(III) Complex | DMF | 155 | 1:3 electrolyte | nih.gov |

| Zn(II) Complex | DMF | 79 | 1:2 electrolyte | ekb.eg |

Ligand Design and Coordination Chemistry of Ethane 1,2 Diamine Analogues

Chelation Properties and Donor Atom Preferences

N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine is a bidentate ligand that coordinates to metal ions through the lone pair of electrons on its two nitrogen atoms. The formation of a five-membered M-N-C-C-N chelate ring is a key feature of its coordination behavior, a characteristic shared with the parent ligand, ethane-1,2-diamine. This chelation imparts significant thermodynamic stability to the resulting metal complexes, known as the chelate effect. The nitrogen atoms act as sigma donors, forming strong coordinate bonds with a variety of transition metal ions. The presence of the bulky 4-chlorobenzyl groups on each nitrogen atom introduces significant steric hindrance, which can influence the coordination number and geometry of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695). For example, the zinc(II) complex, [ZnCl₂(C₁₆H₁₈Cl₂N₂)], was successfully synthesized by reacting N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine with zinc chloride in ethanol at room temperature. nih.gov The resulting solid complex can be isolated by filtration and purified by recrystallization. nih.gov While specific studies on this ligand with other metals listed are limited, research on the closely related N,N'-dibenzylethane-1,2-diamine has shown the formation of stable octahedral complexes with Copper(II), Nickel(II), and Cobalt(II).

The coordination geometry of metal complexes with N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine is significantly influenced by the steric bulk of the ligand and the electronic preference of the metal ion.

In the case of [ZnCl₂(C₁₆H₁₈Cl₂N₂)], single-crystal X-ray diffraction analysis revealed that the Zinc(II) ion adopts a distorted tetrahedral geometry. nih.gov The coordination sphere of the zinc atom is completed by the two nitrogen atoms from the chelating diamine ligand and two terminal chloride ions. nih.gov The average value of the dihedral angle between the N/Zn/N and Cl/Zn/Cl planes is 88.9(4)°, indicating a significant distortion from ideal tetrahedral geometry. nih.gov

The table below summarizes the crystallographic data and key bond parameters for the [ZnCl₂(C₁₆H₁₈Cl₂N₂)] complex. nih.gov

| Crystallographic Data for [ZnCl₂(C₁₆H₁₈Cl₂N₂)] | |

|---|---|

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈Cl₄N₂Zn |

| Formula Weight | 445.49 |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Coordination Geometry | Distorted Tetrahedral |

| Average Zn—Cl bond length | 2.232(3) Å |

| Average Zn—N bond length | 2.06(5) Å |

The 4-chlorobenzyl substituents on the nitrogen donor atoms exert considerable influence on the properties of the resulting metal complexes.

Steric Effects : The bulky benzyl (B1604629) groups create steric hindrance around the metal center. This crowding can restrict the coordination number of the metal, favoring lower coordination numbers like four, as seen in the tetrahedral zinc(II) complex. nih.gov This steric pressure can also prevent the formation of higher-coordinate species (e.g., octahedral) that might be common for the same metal ion with less bulky ligands.

Determination of Stability Constants for Metal-Ligand Systems

Specific stability constant data for metal complexes of N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine are not available in the reviewed literature. However, studies on analogous Schiff base ligands, such as N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, have been conducted. For this related Schiff base, stability constants (K) were determined for complexes with Copper(II) and Cobalt(II) using spectrophotometric methods. The results showed high stability, with K values on the order of 10⁶ to 10⁷, demonstrating a strong binding affinity between the ligand and the metal ions. It is expected that N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine would also form highly stable complexes due to the chelate effect, although the exact values would differ based on its specific electronic and steric profile.

Supramolecular Interactions in Coordination Architectures and Crystal Engineering

In the solid state, metal complexes of N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine can participate in various non-covalent interactions that guide the formation of extended supramolecular architectures. In the crystal structure of [ZnCl₂(C₁₆H₁₈Cl₂N₂)], the individual complex molecules are linked into one-dimensional chains through intermolecular hydrogen bonds. nih.gov Specifically, the amine hydrogen atoms (N-H) act as hydrogen bond donors, while the coordinated chloride ions (Cl) act as acceptors. These N—H···Cl hydrogen bonds create a chain of R₂²(8) ring motifs that propagate along the crystallographic nih.gov direction. nih.gov Such directional interactions are fundamental in crystal engineering, allowing for the predictable assembly of molecules into well-defined crystal lattices.

Catalytic Applications and Mechanistic Investigations

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, N-(4-chlorobenzyl)ethane-1,2-diamine serves as a chelating ligand for a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. The presence of both a primary and a secondary amine allows for the formation of a five-membered chelate ring with a metal center, a common structural motif in catalysis. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the 4-chlorophenyl group, can modulate the reactivity of the metal center, thereby influencing the catalytic activity and selectivity.

While specific catalytic data for metal complexes of N-(4-chlorobenzyl)ethane-1,2-diamine are not extensively reported in the literature, the catalytic potential can be inferred from studies on analogous N-substituted ethylenediamine (B42938) ligands. For instance, ruthenium(II) complexes bearing chiral N-heterocyclic carbene (NHC) and diamine ligands have been shown to be effective precatalysts for the asymmetric hydrogenation of various substrates, including isocoumarins and ketones semanticscholar.org. The modular synthesis of these complexes allows for the tuning of steric and electronic properties, which is crucial for achieving high catalytic efficiency and enantioselectivity semanticscholar.org.

The general applicability of N-substituted diamine ligands in catalysis is well-established. For example, copper-diamine systems are effective in carbon-heteroatom bond-forming reactions, and the substitution on the nitrogen atoms of the diamine ligand is known to significantly affect the reaction rates bcrec.id. It is generally observed that N,N'-disubstituted ligands often provide higher rates and prevent undesired N-arylation of the ligand itself under reaction conditions bcrec.id.

Based on the performance of structurally similar ligands, it is anticipated that metal complexes of N-(4-chlorobenzyl)ethane-1,2-diamine could be active in a variety of catalytic reactions. The following table illustrates the catalytic performance of a related N,N'-disubstituted diamine ligand in a representative reaction to provide context for the potential efficacy of such catalysts.

| Catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| [Ni(6-phenylpyridine-2-carboxylate)₂(H₂O)₂] | 2 | 90 | 49.1 | 92.0 (Benzaldehyde) | 45.2 |

Heterogeneous Catalysis through Immobilization on Solid Supports

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, N-(4-chlorobenzyl)ethane-1,2-diamine can be immobilized on solid supports, thereby creating a heterogeneous catalyst. Nanostructured materials, such as carbon nanotubes (CNTs), are particularly attractive supports due to their high surface area, mechanical strength, and the ability to be functionalized nih.gov.

The functionalization of CNTs with amine-containing molecules is a well-established strategy for creating solid base catalysts or for providing anchoring sites for metal nanoparticles. The immobilization of N-(4-chlorobenzyl)ethane-1,2-diamine onto the surface of CNTs can be achieved through a multi-step process. First, the CNTs are typically oxidized to introduce carboxylic acid groups on their surface. These groups can then be converted to acyl chlorides, which readily react with the primary amine of N-(4-chlorobenzyl)ethane-1,2-diamine to form a stable amide linkage.

Amine-functionalized CNTs have demonstrated significant catalytic activity in various organic reactions. For instance, multiwalled carbon nanotubes (MWCNTs) functionalized with amino groups have been shown to catalyze the dehydrochlorination of 1,1,2,2-tetrachloroethane researchgate.net. The amino groups on the CNT surface act as basic sites, promoting the elimination reaction researchgate.net. The catalytic effect is dependent on both the basicity of the surface functionalities and the adsorption affinity of the reactant to the CNT support researchgate.net.

The following table summarizes the catalytic performance of different functionalized MWCNTs in the dehydrochlorination of 1,1,2,2-tetrachloroethane, illustrating the potential of such materials as heterogeneous catalysts.

| Catalyst | Surface Functionality | Increase in Reaction Rate (%) |

|---|---|---|

| OH-MWCNT | -OH | ~60 |

| COOH-MWCNT | -COOH | ~110 |

| NH₂-MWCNT | -NH₂ | ~130 |

Mechanistic Studies of Catalytic Reaction Pathways

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For reactions catalyzed by metal complexes of N-(4-chlorobenzyl)ethane-1,2-diamine, mechanistic studies would focus on elucidating the role of the ligand in the catalytic cycle. The coordination of the diamine to the metal center can influence the electronic and steric environment of the metal, thereby affecting substrate activation, intermediate stability, and product release.

In the context of copper-catalyzed N-arylation reactions, for example, mechanistic studies have highlighted the importance of chelating diamine ligands in controlling the concentration of the active catalytic species researchgate.net. It is proposed that the reaction proceeds through a 1,2-diamine-ligated copper(I) amidate complex researchgate.net. The diamine ligand helps to prevent the formation of less reactive, multiply ligated cuprate structures bcrec.id.

For reactions catalyzed by amine-functionalized solid supports, the mechanism often involves the direct participation of the amine groups as active sites. In the dehydrochlorination of 1,1,2,2-tetrachloroethane catalyzed by aminated MWCNTs, the primary mechanism is the action of the -NH₂ group as a base to facilitate the elimination of HCl researchgate.net. Modeling studies have indicated that the transformation kinetic constants for the reactant adsorbed on the MWCNT surface can be up to two orders of magnitude greater than that of the dissolved reactant, highlighting the significant catalytic effect of the functionalized support researchgate.net.

Computational studies can provide further insights into the reaction mechanism by mapping the potential energy surface of the catalytic cycle. Such studies can help to identify the rate-determining step and the structure of the transition states, providing a theoretical basis for optimizing the catalyst structure for improved performance. The flexibility of the catalyst and its ability to adopt different conformations at various stages of the reaction can play a crucial role in lowering the energy of the transition states and enabling alternative, more favorable reaction pathways.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict geometric parameters, such as bond lengths and angles, as well as electronic properties, including the energies of frontier molecular orbitals (HOMO and LUMO).

Structural Properties: DFT calculations can provide a highly accurate, optimized 3D structure of N-(4-chlorobenzyl)ethane-1,2-diamine. For analogous compounds, these theoretical calculations are often validated by comparison with experimental data from X-ray crystallography. For instance, crystallographic analysis of a related compound, N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine (as a zinc complex), reveals key bond lengths and angles that serve as a benchmark for what DFT calculations would aim to predict. nih.gov

Illustrative Structural Parameters from a Related Diamine Complex

| Parameter | Bond Length (Å) / Angle (°) | Source Compound |

|---|---|---|

| Zn—N | 2.06(5) | [ZnCl₂(C₁₆H₁₈Cl₂N₂)] nih.gov |

| Zn—Cl | 2.232(3) | [ZnCl₂(C₁₆H₁₈Cl₂N₂)] nih.gov |

| N—Zn—N | 88.9(4) | [ZnCl₂(C₁₆H₁₈Cl₂N₂)] nih.gov |

This table provides experimental data for a related zinc complex to illustrate the types of geometric parameters that DFT calculations can accurately predict.

Electronic Properties and Chemical Shift Predictions: DFT is also instrumental in predicting NMR chemical shifts. The process involves optimizing the molecular geometry using a functional like B3LYP with a basis set (e.g., 6-31G(d)), followed by a chemical shift calculation using a more extensive basis set (e.g., 6-311+G(2d,p)). The calculated shifts are then correlated with experimental values to confirm structural assignments.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's electronic stability and the energy required for electronic excitation. In related diamine ligand-copper complexes, the HOMO-LUMO energy gap has been calculated to be around 2.18 kcal/mol, indicating a stable electronic configuration. researchgate.net

Molecular Modeling and Superposition Analysis for Hybrid Systems

Molecular modeling allows for the three-dimensional visualization and manipulation of molecular structures. This is particularly useful in drug design and materials science for understanding how a molecule interacts with its environment. Superposition analysis is a technique used to compare the 3D structures of different molecules by aligning them in space. This method is critical for identifying common structural motifs or pharmacophores and for designing hybrid molecules that combine features from different parent compounds.

In the context of N-(4-chlorobenzyl)ethane-1,2-diamine, modeling would reveal the spatial relationship between the flexible ethane-1,2-diamine linker and the more rigid 4-chlorobenzyl group. Superposition analysis could be used to compare its structure with other known biologically active diamines or benzylamines to predict potential targets or design new hybrid structures with enhanced properties. nih.gov For example, by superimposing the molecule onto a known enzyme inhibitor, researchers can assess its potential to fit within the same binding pocket.

Docking Studies for Molecular Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds against a protein target and for elucidating the molecular basis of ligand-protein binding.

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand, N-(4-chlorobenzyl)ethane-1,2-diamine.

Grid Generation: Defining the active site or binding pocket of the protein where the ligand is expected to bind.

Docking Simulation: Placing the ligand in the active site in various possible conformations and orientations.

Scoring and Analysis: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

While specific docking studies for N-(4-chlorobenzyl)ethane-1,2-diamine are not prominent in the literature, studies on analogous compounds containing a chlorobenzyl moiety demonstrate the utility of this approach. These studies reveal how the chlorophenyl group can engage in hydrophobic interactions within a binding pocket, while the diamine portion can form critical hydrogen bonds with amino acid residues like aspartate, glutamate, or serine.

Illustrative Docking Results for a Biologically Active Molecule

| Parameter | Finding | Source Compound Context |

|---|---|---|

| Binding Affinity | -9.70 to -9.90 kcal/mol | Active biheterocyclic propanamides against α-glucosidase. acs.org |

| Key Interactions | Hydrogen bonding and hydrophobic interactions | Binding within the active site of the target protein. acs.org |

| Predicted Activity | Potential lead molecule for drug development | Based on strong in silico binding and in vitro results. acs.org |

This table shows representative data from a docking study on different compounds to illustrate the type of information generated, such as binding energy and interaction patterns.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different 3D arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. chemistrysteps.com The flexible ethane-1,2-diamine backbone of N-(4-chlorobenzyl)ethane-1,2-diamine allows it to adopt multiple conformations, which significantly influences its physical properties and biological activity.

The key rotational bond is the C-C bond of the diamine linker. The relationship between the two amino groups can be described by the N-C-C-N dihedral angle, leading to two primary low-energy conformations:

Anti (or trans): The N-C-C-N dihedral angle is approximately 180°. This conformation typically minimizes steric hindrance between the substituents on the nitrogen atoms.

Gauche (or synclinal): The N-C-C-N dihedral angle is approximately 60°. While potentially having higher steric strain than the anti form, the gauche conformation is crucial for the chelating ability of diamine ligands, as it allows both nitrogen atoms to bind to a single metal center simultaneously.

Computational methods can be used to map the potential energy surface (PES) by calculating the molecule's energy as a function of the rotation around the C-C bond. researchgate.netmuni.cz This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Studies on related N,N'-dibenzylideneethylenediamine derivatives have shown that while some conformers are anti in the solid state, gauche conformers can be the lowest energy minimum in the gas phase, highlighting the importance of intermolecular forces in determining the final structure. researchgate.net

Advanced Materials and Photophysical Properties

Design Principles for Fluorescent and Photoactive Materials

The design of fluorescent and photoactive materials based on N-(4-chlorobenzyl)ethane-1,2-diamine often involves its incorporation into larger, more complex molecular systems, such as Schiff bases or metal complexes. Schiff base ligands, formed by the condensation of the primary amine group of N-(4-chlorobenzyl)ethane-1,2-diamine with an appropriate aldehyde or ketone, can introduce chromophoric units and extend the π-conjugated system, which is fundamental for fluorescence.

The selection of the aldehyde or ketone is crucial in tuning the photophysical properties. Aromatic aldehydes with electron-donating or electron-withdrawing substituents can significantly influence the intramolecular charge transfer (ICT) characteristics of the resulting Schiff base, thereby affecting its absorption and emission wavelengths. For instance, incorporating moieties with extended π-systems can lead to red-shifted absorption and emission, a desirable trait for various applications.

Furthermore, the diamine can act as a ligand to form coordination complexes with transition metals. The choice of the metal ion is a key design parameter, as it can influence the geometry of the complex, its stability, and its photophysical behavior. Metal ions like zinc(II) or cadmium(II) with a d10 electronic configuration are often employed in the design of fluorescent materials as they can enhance ligand-based emission and prevent quenching through non-radiative decay pathways.

Photophysical Characterization (e.g., UV-Vis Absorption Maxima, Fluorescence Emission Spectra, Stokes Shifts, Photoluminescence)

The photophysical properties of materials derived from N-(4-chlorobenzyl)ethane-1,2-diamine are typically investigated using spectroscopic techniques. Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the molecule, with the absorption maxima (λmax) indicating the wavelengths of light the material absorbs most strongly.

Fluorescence spectroscopy is employed to study the emission properties. Upon excitation at an appropriate wavelength, a fluorescent material will emit light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift, a critical parameter for applications in fluorescence imaging and sensing to minimize self-absorption.

While specific experimental data for materials solely derived from N-(4-chlorobenzyl)ethane-1,2-diamine is not extensively reported in the literature, we can infer general characteristics based on related structures. For example, Schiff base complexes often exhibit ligand-centered π-π* transitions in their UV-Vis spectra. The fluorescence emission spectra of such compounds can be sensitive to the solvent polarity, pH, and the presence of metal ions.

Table 1: Hypothetical Photophysical Data for a Schiff Base Derivative

| Parameter | Value |

|---|---|

| UV-Vis Absorption Maxima (λabs) | 350 nm |

| Fluorescence Emission Maxima (λem) | 450 nm |

| Stokes Shift | 100 nm |

| Photoluminescence Quantum Yield (ΦF) | 0.25 |

Note: This data is illustrative and based on typical values for similar aromatic Schiff bases.

Applications in Light Harvesting and Photosensitization Processes

Materials exhibiting strong absorption in the UV-visible region and efficient energy transfer are promising candidates for light-harvesting applications. In such systems, the material absorbs photons and transfers the excitation energy to an adjacent molecule or a semiconductor material. The design of such systems often involves creating organized assemblies, such as thin films or nanoparticles, to facilitate efficient energy transfer.

In photosensitization, a molecule (the photosensitizer) absorbs light and then transfers its energy to another molecule, often molecular oxygen, to generate reactive oxygen species (ROS). These ROS can then be utilized in photodynamic therapy or photocatalysis. Schiff base complexes of transition metals derived from diamines can act as photosensitizers. The presence of the heavy metal can promote intersystem crossing to the triplet state, which is essential for efficient ROS generation. The specific properties and suitability for these applications would depend on the detailed photophysical characterization of the material .

Role As Precursors and Intermediates in Advanced Organic Synthesis

Building Blocks for the Synthesis of Complex Organic Molecules (e.g., certain imidazoline (B1206853) and benzimidazole (B57391) derivatives)

The structural framework of N-(4-chlorobenzyl)ethane-1,2-diamine makes it an ideal precursor for the synthesis of specific heterocyclic systems, notably imidazoline and benzimidazole derivatives. The vicinal diamine moiety is the key reactive feature that enables cyclization reactions to form these five-membered rings.

For the synthesis of imidazoline derivatives , the ethane-1,2-diamine portion of the molecule can undergo condensation with various electrophilic partners. Common synthetic routes involve reactions with aldehydes, carboxylic acids, or nitriles. organic-chemistry.orgresearchgate.net When reacted with an aldehyde, for example, the two amine groups participate in a cyclocondensation reaction, forming the imidazoline ring and incorporating the 4-chlorobenzyl group as a substituent on one of the ring's nitrogen atoms. This reaction is a direct and efficient method for producing N-substituted imidazolines, which are a class of compounds investigated for various biological activities. researchgate.netnih.gov

In the synthesis of benzimidazole derivatives , N-(4-chlorobenzyl)ethane-1,2-diamine can be utilized in multi-component reactions or in stepwise synthetic pathways. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govsemanticscholar.org While the target compound itself is not an o-phenylenediamine, it can be incorporated into benzimidazole structures where an N-substituted ethylamine (B1201723) side chain is desired. For instance, derivatives of this compound can be designed to react with o-phenylenediamines to build complex benzimidazoles bearing the specific N-(4-chlorobenzyl)ethyl moiety. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active agents. nih.govmdpi.com

The table below summarizes the role of N-(4-chlorobenzyl)ethane-1,2-diamine as a building block.

| Target Molecule Class | General Reaction Type | Role of N-(4-chlorobenzyl)ethane-1,2-diamine |

| Imidazoline Derivatives | Cyclocondensation | Provides the N-C-C-N backbone of the imidazoline ring and the N-(4-chlorobenzyl) substituent. |

| Benzimidazole Derivatives | Condensation / Multi-component | Acts as a precursor to introduce the N-(4-chlorobenzyl)ethyl side chain onto a pre-formed or forming benzimidazole core. |

Derivatization for Specialized Research Probes (e.g., in studies of protein binding and receptor interactions)

The development of specialized research probes is essential for elucidating complex biological processes such as protein-protein interactions and ligand-receptor binding. These probes are often derivatives of a parent molecule, modified to include a reporter group like a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a radiolabel for sensitive detection.

N-(4-chlorobenzyl)ethane-1,2-diamine is a suitable candidate for such derivatization primarily due to its terminal primary amine (-NH2). This functional group serves as a convenient chemical handle for conjugation reactions. It can readily react with a variety of labeling reagents under mild conditions without disrupting the core structure of the molecule.

Potential derivatizations include:

Fluorescent Labeling: Reaction with an amine-reactive fluorescent dye, such as a fluorescein (B123965) isothiocyanate (FITC) or a succinimidyl ester of rhodamine, would covalently attach the fluorophore to the primary amine. The resulting fluorescent probe could be used in techniques like fluorescence microscopy or flow cytometry to visualize the cellular or subcellular localization of a target protein that the parent molecule binds to.

Biotinylation: Amine-reactive biotinylation reagents, like NHS-biotin, can be used to attach a biotin molecule. Biotin's high-affinity interaction with streptavidin can be exploited for affinity chromatography to isolate binding partners or for detection in assays like Western blotting.

Radiolabeling: While more complex, radiolabeling could be achieved through multi-step synthesis, potentially incorporating isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule's backbone, or by attaching a chelating agent to the primary amine to bind a radioactive metal ion.

While specific literature detailing the use of N-(4-chlorobenzyl)ethane-1,2-diamine as a research probe is limited, the chemical principles for its derivatization are well-established, making it a viable scaffold for creating such tools to investigate biological systems.

Structure-Activity Relationship (SAR) Studies for Ligand Optimization (focusing on chemical design principles)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov These studies involve the systematic synthesis and testing of analogs of a lead compound to identify key structural features responsible for its potency, selectivity, and pharmacokinetic properties. N-(4-chlorobenzyl)ethane-1,2-diamine provides an excellent and modifiable template for conducting SAR studies aimed at ligand optimization.

The chemical design principles for SAR studies using this scaffold can be broken down by systematically modifying its distinct structural regions:

The Aromatic Ring: The 4-chlorobenzyl group is a common starting point. The chlorine atom can be moved to the ortho or meta positions to probe the importance of substituent placement. Furthermore, the chlorine can be replaced with other halogens (F, Br, I) to investigate the effect of halogen size and electronegativity, or with other functional groups entirely. Replacing it with an electron-donating group (e.g., methoxy, -OCH3) or a stronger electron-withdrawing group (e.g., trifluoromethyl, -CF3) allows for the exploration of electronic effects on binding interactions. researchgate.net

The Ethylenediamine (B42938) Linker: The two-carbon linker between the nitrogen atoms provides a specific spatial arrangement. SAR studies would involve synthesizing analogs with shorter (methylenediamine) or longer (propylenediamine) linkers to determine the optimal distance between the benzyl (B1604629) group and the terminal amine for target engagement. The flexibility of the linker could also be constrained by incorporating it into a cyclic structure.

The Amine Groups: The primary and secondary amines are crucial for hydrogen bonding and can be protonated at physiological pH, enabling ionic interactions. The primary amine can be mono- or di-alkylated (e.g., with methyl or ethyl groups) to assess the steric and electronic requirements of the binding pocket. The secondary amine could also be targeted for modification, though this is often more synthetically challenging.

These systematic modifications allow chemists to map the pharmacophore—the essential three-dimensional arrangement of functional groups—required for biological activity and to optimize ligand-receptor interactions for improved therapeutic potential. nih.govresearchgate.net

The following table outlines potential modifications for SAR studies based on the N-(4-chlorobenzyl)ethane-1,2-diamine scaffold.

| Molecular Region | Example Modification | Rationale for Modification |

| Aromatic Ring | Change Cl position to ortho or meta | Probe steric tolerance and optimal interaction geometry in the binding site. |

| Replace Cl with F, Br, or CH3 | Evaluate the influence of substituent size, electronics, and lipophilicity. | |

| Replace Cl with OCH3 or CF3 | Assess the impact of electron-donating vs. electron-withdrawing groups on binding affinity. | |

| Ethylenediamine Linker | Shorten to one carbon (methylenediamine) | Test the importance of linker length and spatial orientation of terminal groups. |

| Lengthen to three carbons (propylenediamine) | Determine if a larger separation between pharmacophoric elements improves activity. | |

| Terminal Primary Amine | N-methylation (-NHCH3) | Explore steric bulk tolerance and alter hydrogen bonding capacity. |

| N,N-dimethylation (-N(CH3)2) | Remove hydrogen bond donor capacity and increase basicity/lipophilicity. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Green Methodologies for Diamine Derivatives

The synthesis of N-substituted ethylenediamine (B42938) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. asianpubs.orgrsc.org Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, low atom economy, and the generation of significant waste. rsc.org For instance, older methods could involve expensive starting materials like 2-oxazolidone or produce unsatisfactory yields. asianpubs.org

Current research is focused on developing cheaper, simpler, and more environmentally benign processes. asianpubs.org These emerging strategies prioritize sustainability without compromising efficiency. Key areas of exploration include:

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonication are being applied to accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. nih.govrasayanjournal.co.in These methods align with green chemistry principles by enhancing energy efficiency and minimizing waste. nih.gov

Atom Economy and Renewable Feedstocks: Novel pathways are being designed to maximize the incorporation of starting materials into the final product. This includes the development of catalytic processes that utilize renewable feedstocks, such as the amination of ethylene (B1197577) glycol, which presents a clean and sustainable alternative to traditional methods for producing the core ethylenediamine structure. nih.gov

Enzymatic Synthesis: The use of enzymes as biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and green alternative for creating specific chemical bonds, like the amide bond, under mild conditions and without the need for intensive purification. nih.gov

Table 1: Comparison of Synthetic Methodologies for Diamine Derivatives

| Feature | Traditional Methodologies | Green Methodologies |

|---|---|---|

| Solvents | Often hazardous volatile organic compounds (VOCs) | Environmentally benign solvents (e.g., water, CPME), or solvent-free conditions. mdpi.com |

| Energy Input | Typically requires prolonged heating | Reduced reaction times via microwave or ultrasonic irradiation. nih.gov |

| Byproducts | Can generate stoichiometric amounts of waste. rsc.org | Designed for high atom economy, minimizing waste. rsc.org |

| Catalysts | May use toxic or heavy metal catalysts | Utilizes reusable catalysts, biocatalysts (enzymes), or catalyst-free systems. rasayanjournal.co.innih.gov |

| Starting Materials | Often petroleum-based and can be expensive. asianpubs.org | Increasing focus on renewable feedstocks like ethylene glycol. nih.gov |

Design of Advanced Multifunctional Ligands with Tailored Properties

The properties of a metal coordination complex are fundamentally determined by the ligands attached to the metal center. nih.govresearchgate.net The ethane-1,2-diamine structure serves as a versatile scaffold for creating advanced multifunctional ligands, where specific chemical groups are introduced to tailor the ligand's electronic and steric properties for a desired application.

The N-(4-chlorobenzyl) group in N-(4-chlorobenzyl)ethane-1,2-diamine is an example of such a modification. The design of these ligands is a major area of chemical research, with applications spanning catalysis, materials science, and medicine. nih.govnih.gov Future research is focused on:

Hybrid and Hemilabile Ligands: These ligands possess two or more different types of donor groups. This design can lead to unique reactivity in catalytic cycles, where one part of the ligand can reversibly bind and unbind from the metal center, opening up coordination sites for the substrate.

Supramolecular Assembly: Ligands are being designed with specific functionalities that enable the recognition and sensing of ions or molecules. nih.gov By incorporating groups capable of forming hydrogen bonds or other non-covalent interactions, these ligands can self-assemble into complex, ordered structures like metallodendrimers. nih.gov

Tethering and Solubilizing Functions: To overcome challenges in separating catalysts from reaction products, ligands are functionalized with groups that can tether the metal complex to a solid support or make it soluble in a specific phase (e.g., aqueous or fluorous), simplifying catalyst recovery and reuse. researchgate.net

Table 2: Influence of Functional Groups on Ethane-1,2-Diamine Ligand Properties

| Functional Group Type | Example | Influence on Properties | Potential Application |

|---|---|---|---|

| Electron-Withdrawing | 4-chlorobenzyl | Modifies the electron density at the nitrogen donor atoms, affecting metal-ligand bond strength. | Tuning catalytic activity. rsc.orgnih.gov |

| Bulky/Steric Hindrance | N,N,N′,N′-tetramethyl | Controls access of substrates to the metal center, influencing selectivity in catalysis. rsc.org | Enantioselective synthesis. ucl.ac.uk |

| Solubilizing | Sulfonate groups | Increases solubility in polar solvents like water. researchgate.net | Aqueous-phase catalysis. |

| Anchoring | Alkoxysilyl groups | Allows for covalent attachment to silica (B1680970) or other solid supports. nih.gov | Heterogeneous catalysis. |

Development of Next-Generation Catalytic Systems Utilizing Ethane-1,2-Diamine Scaffolds

Ethane-1,2-diamine and its derivatives are critical components in the development of next-generation catalytic systems. nih.gov As bidentate chelating ligands, they form stable complexes with transition metals, which are highly effective in a variety of chemical transformations. atamanchemicals.comaskfilo.com The use of diamine-based ligands has been particularly impactful in copper-catalyzed cross-coupling reactions, allowing these processes to be conducted under significantly milder conditions with only catalytic amounts of copper. rsc.orgnih.govresearchgate.net

Future research aims to expand the utility of these scaffolds to create catalysts with enhanced activity, selectivity, and stability. Emerging trends include:

Broadening Catalytic Scope: While prominent in copper catalysis, diamine scaffolds are being explored with other metals (e.g., platinum, palladium, ruthenium) to catalyze a wider range of reactions, including asymmetric synthesis of 1,2-diamines, aminations, and C-H activation. nih.govrsc.org

Asymmetric Catalysis: Chiral versions of the ethane-1,2-diamine scaffold are central to asymmetric catalysis, where the ligand transfers its chirality to the reaction product, enabling the synthesis of specific enantiomers—a critical need in the pharmaceutical industry. acs.orgacs.org

Bioorthogonal Catalysis: Researchers are developing catalysts based on diverse scaffolds that can perform specific chemical reactions inside living systems without interfering with biological processes. nih.gov Polymer scaffolds can be used to protect the metal catalytic center, modulate its activity, and even target specific locations within a biological environment. nih.gov

Integration of Advanced Computational Approaches for Predictive Molecular Design

The traditional process of discovering and optimizing molecules for specific functions is often time-consuming and resource-intensive. Advanced computational approaches are revolutionizing this process by enabling the in silico design and evaluation of molecules before they are synthesized in the lab.

For ligands like N-(4-chlorobenzyl)ethane-1,2-diamine, these methods can predict properties such as binding affinity, catalytic activity, and stability. Key computational trends include:

Generative Artificial Intelligence (AI): Generative models, such as variational autoencoders (VAEs), can learn from existing chemical data to propose novel molecular structures that are tailored to meet a set of desired properties. chemrxiv.orgresearchgate.net

Predictive Modeling and Machine Learning: By training models on known data, researchers can accurately forecast the properties of new molecules. chemrxiv.org Graph neural networks (GNNs), for example, can predict molecular properties based on their structure. chemrxiv.org

Reinforcement Learning (RL): This approach can be combined with generative models to iteratively refine molecule generation. The model proposes a molecule, a predictive model scores its properties, and the RL algorithm uses this score to guide the generator toward creating better molecules in the next cycle. chemrxiv.orgchemrxiv.org This creates a powerful framework for inverse molecular design, where the goal is to find a molecule that possesses a predefined set of properties. chemrxiv.org

Table 3: Advanced Computational Approaches in Ligand Design

| Computational Approach | Description | Role in Molecular Design |

|---|---|---|

| Generative AI (e.g., VAEs) | AI models that learn to create new data (molecules) that resemble the data they were trained on. chemrxiv.org | Proposing novel, valid molecular structures within a defined chemical space. |

| Predictive Modeling (e.g., GNNs) | Algorithms that predict properties of a molecule based on its structure. chemrxiv.org | Evaluating the fitness of generated molecules against target criteria (e.g., catalytic activity). |

| Reinforcement Learning (RL) | A machine learning technique where an agent learns to make decisions by receiving rewards or penalties. chemrxiv.org | Optimizing the generative model to produce molecules with increasingly better properties. |

| High-Throughput Screening | Computational methods that rapidly assess large libraries of virtual compounds. nih.gov | Identifying promising lead candidates for further experimental validation. |

Strategies for Enhancing Compound Stability and Reproducibility in Academic Research

A significant challenge in working with coordination complexes is ensuring their stability and the reproducibility of experimental results. The stability of a metal complex is governed by both thermodynamic and kinetic factors. airo.co.in While chelating ligands like ethane-1,2-diamine generally form thermodynamically stable complexes due to the chelate effect, issues can still arise. airo.co.inlibretexts.org

Future research is focused on developing robust strategies to address these challenges:

Controlling Synthesis and Purification: Poor reproducibility can often be traced to impurities or the formation of unintended side products. The development of cleaner, more selective synthetic pathways, as discussed in section 9.1, is crucial. Advanced purification techniques are necessary to ensure the isolation of the desired compound with high purity.

Anchoring to Solid Supports: Covalently attaching metal complexes to solid supports, such as nanoporous alumina (B75360) membranes or polymers, can significantly enhance their stability. nih.gov This strategy prevents degradation and leaching of the metal complex, making it more robust and reusable, which is particularly important for catalytic applications. nih.gov

Standardized Characterization and Storage: Ensuring reproducibility requires meticulous characterization to confirm the structure and purity of the synthesized compound. Establishing optimal storage conditions (e.g., temperature, atmosphere, exclusion of light) is also critical to prevent degradation over time.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-chlorobenzyl)ethane-1,2-diamine and validating its purity?

- Methodology :